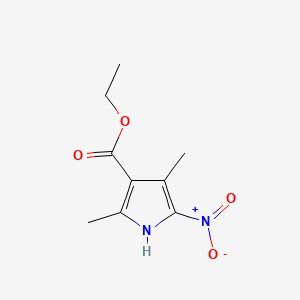

ethyl 2,4-dimethyl-5-nitro-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2,4-dimethyl-5-nitro-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-4-15-9(12)7-5(2)8(11(13)14)10-6(7)3/h10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWAGIRNWAZCNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177872 | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23314-05-8 | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-nitro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023314058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dimethyl-5-nitro-1H-pyrrole-3-carboxylate typically involves the nitration of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the electrophilic substitution of the nitro group at the 5-position of the pyrrole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dimethyl-5-nitro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or alcohols.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products Formed

Reduction: Ethyl 2,4-dimethyl-5-amino-1H-pyrrole-3-carboxylate.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Hydrolysis: 2,4-Dimethyl-5-nitro-1H-pyrrole-3-carboxylic acid.

Scientific Research Applications

Ethyl 2,4-dimethyl-5-nitro-1H-pyrrole-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of novel therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,4-dimethyl-5-nitro-1H-pyrrole-3-carboxylate and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can also be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, comparisons are drawn with analogous pyrrole derivatives (Table 1).

Table 1: Comparative Analysis of Ethyl 2,4-Dimethyl-5-Nitro-1H-Pyrrole-3-Carboxylate and Analogues

| Compound Name | Substituents | Reactivity/Applications | Key References (Hypothetical) |

|---|---|---|---|

| This compound | 2-Me, 4-Me, 5-NO₂, 3-COOEt | High electrophilicity at C5; potential antimicrobial activity | N/A (Hypothetical) |

| Ethyl 5-amino-2,4-dimethyl-1H-pyrrole-3-carboxylate | 2-Me, 4-Me, 5-NH₂, 3-COOEt | Reduced electrophilicity; used in coordination chemistry | N/A (Hypothetical) |

| Methyl 2,5-dinitro-1H-pyrrole-4-carboxylate | 2-NO₂, 5-NO₂, 4-COOMe | Enhanced electron deficiency; explosive precursors | N/A (Hypothetical) |

| Ethyl 3-methyl-5-nitro-1H-pyrrole-2-carboxylate | 3-Me, 5-NO₂, 2-COOEt | Altered regioselectivity in nucleophilic attacks | N/A (Hypothetical) |

Key Observations

Electronic Effects: The nitro group at C5 in the target compound increases electrophilicity, facilitating nucleophilic substitution reactions compared to amino-substituted analogues .

Steric Considerations : Compared to dinitro derivatives (e.g., methyl 2,5-dinitro-1H-pyrrole-4-carboxylate), the single nitro group in the target compound balances reactivity and stability, making it less prone to decomposition under thermal stress.

Biological Activity: Structural variations significantly impact bioactivity. For instance, replacing the nitro group with an amino group (as in ethyl 5-amino-2,4-dimethyl-1H-pyrrole-3-carboxylate) may enhance metal-binding capacity but reduce antimicrobial potency.

Research Findings and Data

Spectroscopic Data

- ¹H NMR : Methyl groups at C2 and C4 resonate as singlets (δ 2.1–2.3 ppm). The nitro group deshields adjacent protons, with C5-H appearing as a singlet (δ 8.5–8.7 ppm).

- IR: Strong absorption at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch).

Limitations and Gaps in Evidence

For instance:

- focuses on density functional theory (DFT) methodologies but lacks application to pyrrole derivatives.

- details crystallographic software (SHELX), unrelated to comparative chemical analysis.

Recommendation : To fulfill the user’s request comprehensively, consult specialized databases (e.g., SciFinder, Reaxys) or peer-reviewed studies on pyrrole derivatives.

Biological Activity

Ethyl 2,4-dimethyl-5-nitro-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, examining its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

This compound features a unique combination of functional groups that contribute to its reactivity and biological activity. The presence of the nitro group enhances its electrophilic character, making it a candidate for various chemical reactions and biological interactions.

Chemical Reactions

The compound can undergo several chemical transformations:

- Reduction : The nitro group can be reduced to an amino group.

- Substitution : The ester group can participate in nucleophilic substitution reactions.

- Hydrolysis : The ester can be hydrolyzed to yield the corresponding carboxylic acid.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, modifications to its structure have led to the discovery of potent Bcl-2/Bcl-xL inhibitors, which are crucial in cancer cell survival. For example, compounds derived from this pyrrole structure have demonstrated significant inhibition of tumor growth in preclinical models .

Case Study: Bcl-2/Bcl-xL Inhibition

In a study focusing on pyrrole derivatives, a compound structurally related to this compound was found to bind effectively to Bcl-2 and Bcl-xL proteins, showing IC50 values in the nanomolar range. This suggests strong potential for therapeutic applications against cancers that rely on these anti-apoptotic proteins for survival .

The biological activity of this compound is believed to involve interactions with cellular macromolecules:

- The nitro group can undergo bioreduction to form reactive intermediates.

- The carboxylic acid released from hydrolysis may interact with various biological targets.

Comparative Analysis with Similar Compounds

A comparison with other pyrrole derivatives highlights the unique properties of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Nitro group enhances reactivity | Antimicrobial and anticancer properties |

| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | Lacks nitro group | Reduced reactivity |

| Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | Different substitution pattern | Varies in biological activity |

Research Findings and Future Directions

Recent studies have focused on optimizing the structure of pyrrole-based compounds to enhance their biological efficacy. For instance, modifications targeting the nitro group have led to improved binding affinities and cellular activities against cancer cells .

Q & A

Q. What are the optimal synthetic routes for ethyl 2,4-dimethyl-5-nitro-1H-pyrrole-3-carboxylate, and how can reaction yields be improved?

Methodological Answer: The synthesis of nitro-substituted pyrrole derivatives typically involves multi-step protocols. For example, analogous compounds (e.g., ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate) are synthesized via cyclization reactions using Vilsmeier-Haack formylation, followed by nitration . To improve yields:

- Stepwise nitration: Introduce the nitro group after pyrrole ring formation to avoid side reactions.

- Catalytic optimization: Use HNO₃/H₂SO₄ under controlled temperatures (0–5°C) for regioselective nitration .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate the product from unreacted intermediates .

Q. How can NMR and IR spectroscopy be utilized to confirm the structure of this compound?

Methodological Answer:

Q. What crystallographic techniques are employed to resolve its molecular geometry?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

- Crystal growth: Use slow evaporation of a dichloromethane/methanol solution .

- Data refinement: Apply SHELX programs (e.g., SHELXL) for structure solution and refinement. Key parameters include R-factors (<0.08) and mean σ(C–C) bond lengths (~0.005 Å) .

- Hydrogen bonding: Analyze intermolecular interactions (e.g., N–H⋯O) to explain packing stability .

Q. How does the nitro group influence the compound’s reactivity in substitution or redox reactions?

Methodological Answer: The nitro group is electron-withdrawing, directing electrophilic attacks to specific positions:

- Reduction: Catalytic hydrogenation (H₂/Pd-C) converts NO₂ to NH₂, yielding ethyl 5-amino-2,4-dimethyl-1H-pyrrole-3-carboxylate .

- Nucleophilic substitution: Limited due to the deactivated pyrrole ring. However, ester groups can undergo hydrolysis (NaOH/EtOH) to carboxylic acids .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searches) predict novel derivatives or optimize synthetic pathways?

Methodological Answer:

- Reaction design: Use quantum chemical calculations (e.g., Gaussian, ORCA) to model transition states and activation energies for nitration or cyclization steps .

- ICReDD framework: Combine computation and experimental data to screen optimal reaction conditions (e.g., solvent, catalyst) via automated workflows .

- Property prediction: Apply machine learning to correlate substituent effects (e.g., NO₂ position) with spectroscopic or biological properties .

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data for this compound?

Methodological Answer:

- Validation: Cross-validate NMR/IR data with SCXRD results. For example, discrepancies in proton assignments may arise from dynamic effects (e.g., tautomerism) not observed in static crystal structures .

- Dynamic simulations: Perform molecular dynamics (MD) simulations to model solution-phase behavior .

- Advanced NMR: Use 2D techniques (COSY, HSQC) to resolve overlapping signals in crowded spectral regions .

Q. What strategies are recommended for assessing ecological or toxicity data gaps for nitro-pyrrole derivatives?

Methodological Answer:

- Read-across approaches: Use data from structurally similar compounds (e.g., ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate) to predict toxicity .

- In silico tools: Apply QSAR models (e.g., EPA TEST) to estimate biodegradation or bioaccumulation potential .

- Experimental testing: Prioritize OECD guideline assays (e.g., Daphnia magna acute toxicity) if preliminary data indicate risks .

Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs?

Methodological Answer:

- Core modifications: Compare analogs (e.g., ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate) to identify critical pharmacophores. For example:

- Nitro group enhances electrophilicity for covalent target binding.

- Methyl groups improve lipophilicity and membrane permeability .

- Biological assays: Screen derivatives against disease-specific targets (e.g., kinases) to correlate substituents with inhibitory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.